molecular formula C14H23NO4 B8425005 1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate

1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate

Cat. No.: B8425005
M. Wt: 269.34 g/mol
InChI Key: QLWNUCYFILNKCF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate: is a complex organic compound often used in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring, a butoxycarbonyl protecting group, and an ethyl ester functional group. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of a suitable precursor, such as a 1,5-diene, under acidic or basic conditions to form the tetrahydropyridine ring.

    Introduction of the Butoxycarbonyl Group: The butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-t-Butoxycarbonyl-4-methyl-1,2,3,6-tetrahydropyridine-2®-carboxylic acid ethyl ester: This compound is a stereoisomer of the target compound, differing only in the configuration at the 2-position.

    N-t-Butoxycarbonyl-4-methyl-1,2,3,6-tetrahydropyridine-2(S)-carboxylic acid methyl ester: This compound has a methyl ester group instead of an ethyl ester group.

Uniqueness

The uniqueness of 1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable tool in the synthesis of stereochemically pure compounds and the study of stereoselective reactions.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-4-methyl-3,6-dihydro-2H-pyridine-1,2-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-6-18-12(16)11-9-10(2)7-8-15(11)13(17)19-14(3,4)5/h7,11H,6,8-9H2,1-5H3/t11-/m0/s1

InChI Key

QLWNUCYFILNKCF-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=CCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CCOC(=O)C1CC(=CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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